1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid
Overview
Description
1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C13H14FNO3. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which also contains a carboxylic acid functional group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-fluorobenzoyl chloride.
Reaction: The piperidine is reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms 1-(4-Fluorobenzoyl)piperidine.
Carboxylation: The intermediate product is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents such as tetrahydrofuran.
Products: Reduction can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Usually performed in polar aprotic solvents like dimethyl sulfoxide.
Products: Substitution reactions can replace the fluorine atom with other functional groups, leading to a variety of derivatives.
Scientific Research Applications
1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes, providing insights into enzyme function and regulation.
Receptor Binding Assays: Used in studies to understand the binding affinity and specificity of various receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its fluorinated aromatic ring which can enhance drug properties.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The piperidine ring provides structural rigidity, while the carboxylic acid group can participate in ionic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid can be compared with other similar compounds such as:
1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and binding properties.
1-(4-Methylbenzoyl)piperidine-4-carboxylic acid: Contains a methyl group, leading to different steric and electronic effects.
1-(4-Boronobenzoyl)piperidine-4-carboxylic acid: Features a boron atom, which can introduce unique reactivity and potential for forming boron-containing compounds.
The uniqueness of this compound lies in its fluorine atom, which can significantly influence its chemical and biological properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBBVBPNOXXVPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354648 | |
Record name | 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139679-45-1 | |
Record name | 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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